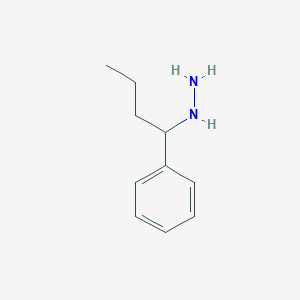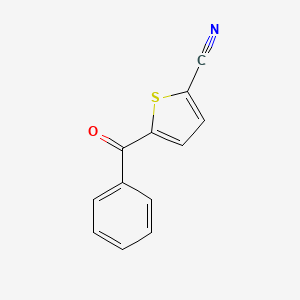
(1-Phenylbutyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-n-Propylbenzylhydrazine is an organic compound belonging to the hydrazine family Hydrazines are characterized by the presence of the -NH-NH2 functional group, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-n-Propylbenzylhydrazine can be synthesized through the N-N coupling of appropriate precursors. One common method involves the reaction of benzylamine with propylhydrazine under controlled conditions. The reaction typically requires a catalyst, such as a nickel-based catalyst, and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of (1-Phenylbutyl)hydrazine may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. Post-reaction, the product is purified using techniques such as distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-n-Propylbenzylhydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Alpha-n-Propylbenzylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of (1-Phenylbutyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular metabolism and signaling pathways .
Comparación Con Compuestos Similares
Alpha-n-Propylbenzylhydrazine can be compared with other hydrazine derivatives, such as:
- Phenylhydrazine
- Benzylhydrazine
- Propylhydrazine
These compounds share similar chemical properties but differ in their specific functional groups and applications. Alpha-n-Propylbenzylhydrazine is unique due to its specific combination of the propyl and benzyl groups, which impart distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
1-phenylbutylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-2-6-10(12-11)9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6,11H2,1H3 |
Clave InChI |
ONQAARZFNMYZBE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B8599146.png)

![2-[6-(4-Phenyl-piperazin-1-yl)-hexyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B8599155.png)
![2,6-Difluoro-N-(8-(4-fluorobenzenesulfonyl)-5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)benzamide](/img/structure/B8599159.png)

![1-(Diphenylmethyl)-3-[(propan-2-yl)amino]azetidine-3-carbonitrile](/img/structure/B8599175.png)





